1-(4-Hydroxyphenylazo)-2-naphthol
CAS No.: 14934-27-1
Cat. No.: VC9820999
Molecular Formula: C16H12N2O2
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14934-27-1 |
|---|---|
| Molecular Formula | C16H12N2O2 |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | 1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)17-18-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,19-20H |
| Standard InChI Key | VFCMIQSRZVLDRW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-(4-hydroxyphenylazo)-2-naphthol consists of two aromatic systems connected by an azo linkage. The 4-hydroxyphenyl group contributes electron-donating effects via its -OH substituent, while the 2-naphthol moiety provides a planar, conjugated system that stabilizes the molecule through resonance. This conjugation is responsible for the compound’s intense absorption in the visible spectrum, typically between 450–550 nm, depending on the solvent and pH .
The hydroxy groups at both aromatic rings enable hydrogen bonding with polar solvents and biomolecules, a feature critical to its applications in dyeing and biochemistry. X-ray crystallography of analogous azo dyes reveals that the azo group adopts a trans configuration, minimizing steric hindrance between the aromatic rings .
Synthesis and Optimization
Diazonium Coupling Reaction
The standard synthesis route involves a diazonium coupling reaction between 4-aminophenol and naphthalen-2-ol under controlled conditions :
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Diazotization: 4-Aminophenol is treated with sodium nitrite () and hydrochloric acid () at 0–5°C to form the diazonium salt.
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Coupling: The diazonium salt reacts with naphthalen-2-ol in an alkaline medium (NaOH), yielding the azo product as a brick-red precipitate.
Key Reaction Conditions
| Parameter | Value | Purpose |
|---|---|---|
| Temperature | 0–5°C | Stabilizes diazonium intermediate |
| pH | Alkaline (pH 10–12) | Activates naphthalen-2-ol nucleophile |
| Reaction Time | 10–15 minutes | Ensures complete coupling |
Typical yields range from 65–75%, with purity confirmed via melting point (240–242°C) and thin-layer chromatography .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The hydroxy groups facilitate dissolution in alkaline aqueous solutions via deprotonation. Stability studies indicate degradation under UV light due to azo bond cleavage, necessitating storage in amber containers .
Spectroscopic Profiles
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IR Spectroscopy: Peaks at 3450 cm (O-H stretch), 1600 cm (N=N stretch), and 1500 cm (aromatic C=C) .
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UV-Vis: at 485 nm in ethanol, shifting bathochromically in basic media .
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Mass Spectrometry: Molecular ion peak at m/z 280.3, consistent with the molecular formula .
Industrial and Biomedical Applications
Textile Dyeing
1-(4-Hydroxyphenylazo)-2-naphthol is widely used in dyeing natural fibers like wool and silk. Its hydroxy groups form hydrogen bonds with fiber surfaces, improving wash-fastness. Comparative studies show superior color retention compared to methoxy- or chloro-substituted analogs .
Biological Interactions
Recent studies highlight its role as a ligand in metal complexes. For example, coordination with chromium(III), manganese(II), and iron(II) ions via the azo nitrogen and phenolic oxygen enhances antimicrobial activity against E. coli and C. albicans .
Antimicrobial Efficacy of Metal Complexes
| Metal Ion | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. C. albicans |
|---|---|---|
| Cr(III) | 12.5 | 25 |
| Mn(II) | 25 | 50 |
| Fe(II) | 6.25 | 12.5 |
Recent Advances and Research Directions
Density Functional Theory (DFT) Studies
DFT calculations reveal that metal coordination redistributes electron density, increasing the complexes’ stability and reactivity. The HOMO-LUMO gap narrows from 3.2 eV in the free ligand to 2.5–2.8 eV in metal complexes, correlating with enhanced bioactivity .
Environmental Impact
While effective, azo dyes face scrutiny due to potential toxicity from aromatic amine metabolites. Research is ongoing to develop biodegradable variants via enzymatic degradation or photocatalytic oxidation .
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